molecular formula C16H15BrN2O4 B12604742 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide CAS No. 651026-69-6

4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide

Cat. No.: B12604742
CAS No.: 651026-69-6
M. Wt: 379.20 g/mol
InChI Key: LAFINYLYHBBKJE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by:

  • A bromomethyl group at the 4-position of the benzene ring.
  • A nitro group at the 3-position.
  • An N-(2-phenoxyethyl) substituent on the amide nitrogen.

The bromomethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the nitro group contributes to electronic effects and hydrogen-bonding interactions. The phenoxyethyl chain may influence solubility and target binding .

Properties

CAS No.

651026-69-6

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

4-(bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C16H15BrN2O4/c17-11-13-7-6-12(10-15(13)19(21)22)16(20)18-8-9-23-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H,18,20)

InChI Key

LAFINYLYHBBKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group This is followed by bromination to add the bromomethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromomethyl group can be substituted with other nucleophiles.

    Substitution: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromomethyl group can yield a variety of functionalized benzamides.

Scientific Research Applications

4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Nitro Group Position
  • 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide The 3-nitro group creates a meta-directing effect, influencing reactivity and intermolecular interactions.
  • N-(2-Nitrophenyl)-4-bromo-benzamide (–5)
    Features a 2-nitro group on the aniline ring, altering electronic distribution and steric hindrance. Crystallographic studies show distinct molecular packing compared to nitro groups at the 3-position .
Halogenated Substituents
  • Bromomethyl vs. Bromo :
    The bromomethyl group in the target compound offers higher reactivity for alkylation or cross-coupling compared to simple bromo substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide in ) .

N-Substituent Variations

  • Phenoxyethyl vs. Methoxyphenyl: The N-(2-phenoxyethyl) group in the target compound introduces flexibility and lipophilicity, contrasting with rigid N-(2-methoxyphenyl) groups in compounds like N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide (). This flexibility may improve membrane permeability .
  • Diphenylethyl vs. Phenoxyethyl: N-(2,2-Diphenylethyl)-4-nitrobenzamide () has bulkier substituents, which may reduce solubility but enhance receptor binding through π-π interactions .

Data Table: Key Comparisons

Compound Name Substituents (Position) Synthesis Yield Key Properties/Activities References
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide Bromomethyl (C4), Nitro (C3), N-(2-phenoxyethyl) N/A High electrophilicity, flexible N-substituent
N-(2-Nitrophenyl)-4-bromo-benzamide Bromo (C4), Nitro (C2, aniline) Not reported Crystalline, steric hindrance
N-(3-Chlorophenethyl)-4-nitrobenzamide Nitro (C4), N-(3-chlorophenethyl) Not reported Para-directing nitro group
N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide Nitro (C3, benzyloxy), N-(2-methoxyphenyl) 86% Microwave synthesis, rigid structure
Thioether Derivative [26] () Bromomethyl replaced with thioether Not reported Enhanced sulfur-based bioactivity

Biological Activity

4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves the introduction of the bromomethyl and nitro groups onto a benzamide scaffold. Various synthetic routes have been explored, often utilizing electrophilic aromatic substitution methods to achieve the desired functionalization.

Biological Activity

The biological activity of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has been evaluated against several biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Properties : Research has indicated that derivatives of benzamides, including this compound, may possess anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in disease pathways, including those involved in angiogenesis and inflammation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide structure can significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of bromomethyl and nitro groups enhances the compound's ability to interact with biological targets compared to unsubstituted analogs.
  • Chain Length Variations : Alterations in the length and nature of the phenoxyethyl chain also affect potency and selectivity towards specific receptors or enzymes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide exhibited a minimum inhibitory concentration (MIC) value lower than many conventional antibiotics against resistant strains of bacteria.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that this compound could reduce cell viability by over 70% at concentrations as low as 10 µM, indicating strong anticancer potential.
  • Enzymatic Activity : Inhibition assays revealed that this compound could inhibit enzyme activity by up to 85%, showcasing its potential as a therapeutic agent targeting specific pathways involved in disease progression.

Data Tables

Biological ActivityMIC (µg/mL)Cell Viability (%)Enzyme Inhibition (%)
Bacterial Strain A5--
Bacterial Strain B10--
Cancer Cell Line X-70-
Enzyme Y--85

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